

# (S)-Formetorex: A Technical Guide to a Chiral Building Block

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(S)-Formetorex, systematically known as N-[(2S)-1-phenylpropan-2-yl]formamide, is a chiral compound belonging to the substituted amphetamine class.[1] While its racemic form is recognized as an intermediate in the Leuckart synthesis of amphetamine, the enantiomerically pure (S)-formetorex holds potential as a chiral building block in organic synthesis, particularly for the introduction of the chiral (S)-1-phenylpropan-2-yl moiety.[1][2] This technical guide provides an in-depth overview of (S)-formetorex, focusing on its synthesis, properties, and potential applications in the development of complex chiral molecules.

### **Physicochemical Properties**

A summary of the key physicochemical properties of (S)-Formetorex is presented in the table below.



Property	Value	Reference
IUPAC Name	N-[(2S)-1-phenylpropan-2- yl]formamide	[1]
Molecular Formula	C10H13NO	[1]
Molecular Weight	163.22 g/mol	[1]
CAS Number	15547-39-4	[1]
Appearance	Not specified in literature	_
Solubility	Not specified in literature	_

## **Synthesis of (S)-Formetorex**

The primary and most direct route to enantiomerically pure (S)-formetorex is through the N-formylation of (S)-amphetamine. This method ensures the retention of the stereochemistry at the chiral center.

## Experimental Protocol: N-Formylation of (S)-Amphetamine

This protocol is based on a general procedure for the N-formylation of amines using formic acid.

#### Materials:

- (S)-Amphetamine
- Formic acid (85-98%)
- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask



- · Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a solution of (S)-amphetamine (1.0 equivalent) in toluene in a round-bottom flask, add formic acid (1.0-1.2 equivalents).
- Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)formetorex.
- The crude product can be purified by column chromatography on silica gel if necessary.

#### Quantitative Data:

While specific yield and enantiomeric excess data for the synthesis of (S)-Formetorex are not readily available in the literature, similar N-formylation reactions of primary amines typically proceed with high yields, often exceeding 90%. The stereochemical integrity of the chiral center is expected to be maintained under these conditions.



## Asymmetric Synthesis and the Role of Chiral Building Blocks

(S)-Formetorex can be considered a chiral building block as it provides a readily available source of the (S)-1-phenylpropan-2-amino scaffold after deprotection of the formyl group. The formyl group serves as a protecting group for the amine, which can be removed under acidic or basic conditions to liberate the free amine for further synthetic transformations.

The general principle of using a chiral building block in asymmetric synthesis is to transfer the chirality of the building block to a new, more complex molecule. This is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals.

### **Determination of Enantiomeric Purity**

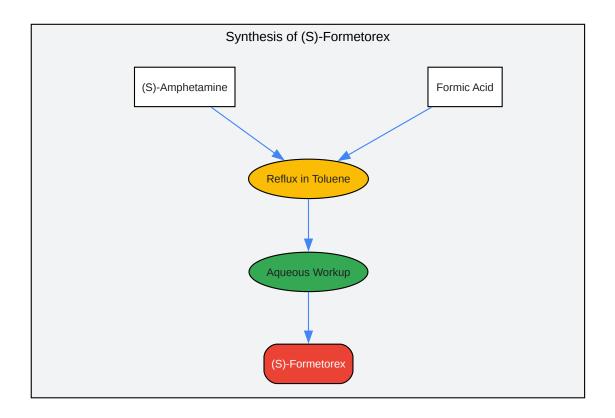
The enantiomeric purity of (S)-Formetorex and its precursors is crucial. The most common methods for determining enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral derivatizing agents.[1][2][3][4]

## **Biological Context**

While formetorex itself was investigated as an anorectic, it was never marketed.[2] The primary interest in N-formylated compounds in a pharmaceutical context often relates to their role as intermediates in drug synthesis or as prodrugs. The formyl group can modify the pharmacokinetic properties of a parent amine. The biological activity of any compound derived from (S)-formetorex would be highly dependent on the nature of the final molecule.

### **Visualizations**

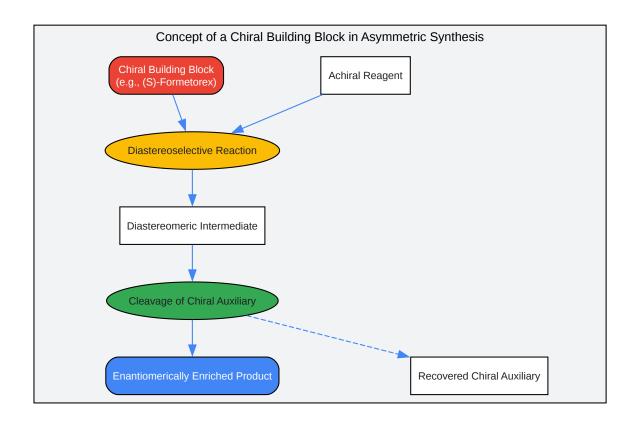




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Caption: Workflow for the synthesis of (S)-Formetorex.





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Caption: General schematic of a chiral building block in synthesis.

#### Conclusion

(S)-Formetorex, while not a widely documented chiral auxiliary, represents a valuable chiral building block due to its straightforward synthesis from the readily available (S)-amphetamine. Its utility lies in providing a protected chiral amine scaffold for the construction of more complex, enantiomerically pure molecules. Further research into the diastereoselective reactions of (S)-formetorex derivatives could unveil its full potential in asymmetric synthesis and drug discovery. The protocols and concepts outlined in this guide provide a foundational understanding for researchers interested in exploring the applications of this and similar chiral formamides.



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